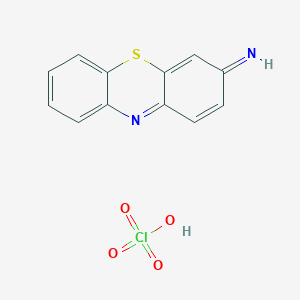
Perchloric acid;phenothiazin-3-imine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Perchloric acid;phenothiazin-3-imine is a compound that combines the properties of perchloric acid and phenothiazin-3-imine. Perchloric acid is a strong acid known for its oxidizing properties, while phenothiazin-3-imine is a derivative of phenothiazine, a heterocyclic compound with significant applications in various fields such as medicine and optoelectronics .
Méthodes De Préparation
The synthesis of perchloric acid;phenothiazin-3-imine involves the condensation of phenothiazine derivatives with perchloric acid. This reaction typically requires controlled conditions to ensure the stability of the resulting compound. Industrial production methods may involve the use of catalysts to enhance the reaction efficiency and yield .
Analyse Des Réactions Chimiques
Perchloric acid;phenothiazin-3-imine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce amines .
Applications De Recherche Scientifique
Perchloric acid;phenothiazin-3-imine has a wide range of scientific research applications. In chemistry, it is used as a catalyst for various organic reactions, including the oxidative coupling of amines to form imines. In biology and medicine, phenothiazine derivatives are known for their antimicrobial, anticancer, and anti-inflammatory properties. Additionally, these compounds are used in the development of optoelectronic materials, such as organic light-emitting diodes (OLEDs) and dye-sensitized solar cells (DSSCs) .
Mécanisme D'action
The mechanism of action of perchloric acid;phenothiazin-3-imine involves its ability to participate in redox reactions due to the presence of both perchloric acid and phenothiazin-3-imine moieties. The phenothiazine core can undergo reversible redox processes, making it an effective electron donor or acceptor. This property is crucial for its catalytic activity in various organic transformations .
Comparaison Avec Des Composés Similaires
Perchloric acid;phenothiazin-3-imine can be compared with other phenothiazine derivatives, such as phenothiazine itself and its extended conjugated forms. These compounds share similar redox properties and applications in optoelectronics and medicine. the presence of perchloric acid in this compound enhances its oxidizing ability, making it unique among phenothiazine derivatives .
Propriétés
Numéro CAS |
89804-43-3 |
|---|---|
Formule moléculaire |
C12H9ClN2O4S |
Poids moléculaire |
312.73 g/mol |
Nom IUPAC |
perchloric acid;phenothiazin-3-imine |
InChI |
InChI=1S/C12H8N2S.ClHO4/c13-8-5-6-10-12(7-8)15-11-4-2-1-3-9(11)14-10;2-1(3,4)5/h1-7,13H;(H,2,3,4,5) |
Clé InChI |
XFLGIALRNKZFLF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)N=C3C=CC(=N)C=C3S2.OCl(=O)(=O)=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


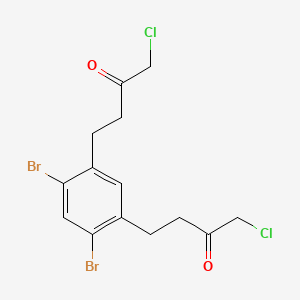
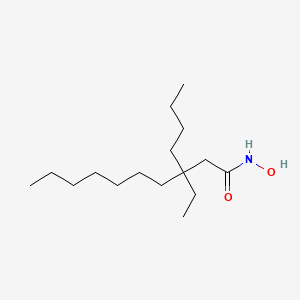

![4-[(Hexadecyloxy)carbonyl]phenyl 4-nitrobenzoate](/img/structure/B14379859.png)
![1-Chloro-1-[2-(4-chlorophenyl)ethoxy]-3,3-dimethylbutan-2-one](/img/structure/B14379869.png)
methanone](/img/structure/B14379875.png)
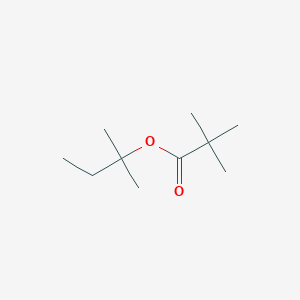
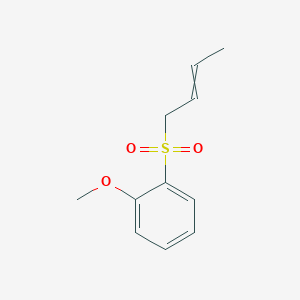
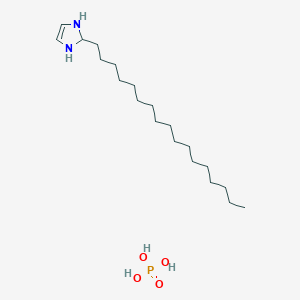

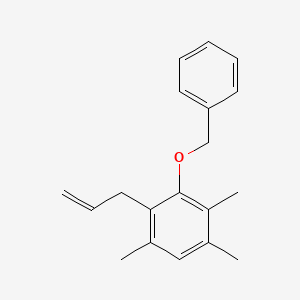


![1-[3-(Benzenesulfinyl)propoxy]-3-chlorobenzene](/img/structure/B14379913.png)
